molecular formula C14H19N B2684902 2,2,4,6,8-pentamethyl-1H-quinoline CAS No. 1024208-85-2

2,2,4,6,8-pentamethyl-1H-quinoline

Cat. No. B2684902
CAS RN: 1024208-85-2
M. Wt: 201.313
InChI Key: SVHOHMXWCUSMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4,6,8-Pentamethyl-1H-quinoline is a chemical compound with the molecular formula C14H19N . It is also known by the synonym Quinoline, 1,2-dihydro-2,2,4,6,8-pentamethyl- . The molecular weight of this compound is 201.31 .


Molecular Structure Analysis

The molecular structure of 2,2,4,6,8-pentamethyl-1H-quinoline consists of a quinoline core with five methyl groups attached at the 2, 2, 4, 6, and 8 positions . The quinoline core is a bicyclic compound that consists of a benzene ring fused to a pyridine ring .

Scientific Research Applications

Hindered Amine Light Stabilizers (HALS)

This compound is a type of Hindered Amine Light Stabilizer (HALS), which are used to protect polymers from degradation due to exposure to ultraviolet radiation . They are found in the environment and have been identified as emerging pollutants in dust and air particles .

Antioxidants in Rubber Tires

“2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline” and its derivatives are used as antioxidants in rubber tires . Antioxidants are indispensable functional additives used in rubber tires to delay aging and extend their service life .

Eco-friendly Tire Antioxidants

Researchers have designed eco-friendly derivatives of “2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline” with increased antioxidant activity to use as tire antioxidants . These derivatives were designed by hydroxylation modifications at multiple sites .

Toxicity Evaluation

The toxicity risk of these “2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline” derivatives has been assessed using various toxicokinetic methods . This is important for ensuring the safety of these compounds when they are released into the environment.

Developmental Toxicity Risk Assessment

The developmental toxicity risk of these “2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline” derivatives has been evaluated using molecular docking and molecular dynamics techniques . This helps to assess the potential impact of these compounds on aquatic life.

Thermodynamic Property Data

The thermodynamic properties of “2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline” have been critically evaluated, providing valuable data for scientific research .

properties

IUPAC Name

2,2,4,6,8-pentamethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-9-6-10(2)13-12(7-9)11(3)8-14(4,5)15-13/h6-8,15H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHOHMXWCUSMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(N2)(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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